naphthalen-1-yl(1-pentyl-5-phenyl-1H-pyrrol-3-yl)methanone

CB2 receptor pharmacology cannabinoid receptor selectivity naphthoylpyrrole SAR

Forensic and pharmacology labs require accurate reference standards to differentiate structurally similar synthetic cannabinoids like JWH-018 and JWH-147. JWH-145 (CAS 914458-19-8) provides the central calibration point for naphthoylpyrrole SAR studies. - Dual low-nanomolar affinity (CB1 Ki=14 nM, CB2 Ki=6.4 nM) with ~2.2-fold CB2 selectivity distinct from naphthoylindoles. - Optimized pentyl homolog for resolving N-alkyl chain effects on receptor subtype preference. - Verified ≥95% purity crystalline solid for reproducible in vitro assay and forensic method validation.

Molecular Formula C26H25NO
Molecular Weight 367.5 g/mol
CAS No. 914458-19-8
Cat. No. B583473
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namenaphthalen-1-yl(1-pentyl-5-phenyl-1H-pyrrol-3-yl)methanone
CAS914458-19-8
Synonyms1-naphthalenyl(1-pentyl-5-phenyl-1H-pyrrol-3-yl)-methanone
Molecular FormulaC26H25NO
Molecular Weight367.5 g/mol
Structural Identifiers
SMILESCCCCCN1C=C(C=C1C2=CC=CC=C2)C(=O)C3=CC=CC4=CC=CC=C43
InChIInChI=1S/C26H25NO/c1-2-3-9-17-27-19-22(18-25(27)21-12-5-4-6-13-21)26(28)24-16-10-14-20-11-7-8-15-23(20)24/h4-8,10-16,18-19H,2-3,9,17H2,1H3
InChIKeyJLXYYSHMURZHKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

JWH-145: Naphthoylpyrrole Synthetic Cannabinoid Reference Standard


Naphthalen-1-yl(1-pentyl-5-phenyl-1H-pyrrol-3-yl)methanone (CAS 914458-19-8), commonly designated JWH-145, is a synthetic cannabinoid belonging to the naphthoylpyrrole structural class [1]. First synthesized in 2006 by John W. Huffman and colleagues to probe ligand binding determinants at cannabinoid receptors, JWH-145 acts as an agonist at both CB1 (Ki = 14 ± 2 nM) and CB2 (Ki = 6.4 ± 0.4 nM) receptors, exhibiting moderate (~2.2-fold) selectivity for the CB2 subtype [2]. It is supplied as a crystalline solid of ≥95% purity (C₂₆H₂₅NO, MW 367.5), soluble in DMF (5 mg/mL), DMSO (10 mg/mL), and ethanol (10 mg/mL), and is intended exclusively for forensic and research applications .

CB receptor agonist research: dual CB1/CB2 binding with moderate CB2 selectivity profile
Forensic analytical standard: multi-platform spectral library support (FTIR, Raman, GC-MS)
Naphthoylpyrrole SAR anchor: pentyl chain provides combined dual-receptor affinity and intermediate selectivity

Why Naphthoylpyrrole Agonists Are Not Interchangeable


Within the synthetic cannabinoid receptor agonist (SCRA) landscape, compounds sharing superficial structural similarities—such as the naphthoylindoles JWH-018 and JWH-073—exhibit profoundly divergent CB1/CB2 selectivity ratios and absolute affinities compared to JWH-145 [1]. Critically, even among the naphthoylpyrrole subfamily, variation in the N-alkyl chain length alone (butyl, pentyl, hexyl, heptyl) shifts the CB1:CB2 selectivity profile by several-fold, as demonstrated in the foundational Huffman 2006 structure-activity relationship (SAR) study [2]. Consequently, substituting JWH-145 with a different naphthoylpyrrole homolog or a naphthoylindole congener without accounting for these quantitative binding differences can lead to erroneous experimental conclusions in receptor pharmacology studies and inaccurate qualitative identification in forensic analytical workflows.

Chain N-alkyl chain variation (butyl, hexyl, heptyl) can shift CB1/CB2 selectivity and absolute affinity
Scaffold Naphthoylindole scaffolds (e.g., JWH-018, JWH-073) exhibit different receptor preference and binding magnitude
Profile No other naphthoylpyrrole analog provides balanced dual-receptor affinity with moderate CB2 selectivity

Quantitative Differentiation vs. Closest Analogs


CB2 Selectivity Profile Across the Naphthoylpyrrole SAR Series

In the canonical Huffman 2006 naphthoylpyrrole series, JWH-145 (N-pentyl) displays quantitatively distinct CB1/CB2 selectivity relative to its closest N-alkyl homologs, all evaluated under the same experimental conditions within a single study [1]. JWH-145 binds CB1 with Ki = 14 ± 2 nM and CB2 with Ki = 6.4 ± 0.4 nM, yielding a CB2 selectivity ratio of ~2.2-fold. By comparison, JWH-147 (N-hexyl) exhibits Ki CB1 = 11 ± 1 nM and Ki CB2 = 7.1 ± 0.2 nM with only ~1.5-fold CB2 selectivity, while JWH-146 (N-heptyl) reverses selectivity, favouring CB1 (Ki CB1 = 21 ± 2 nM; Ki CB2 = 62 ± 5 nM; ~2.9-fold CB1 selectivity). JWH-150 (N-butyl) shows the highest CB2 selectivity at ~4-fold (Ki CB1 = 60 ± 1 nM; Ki CB2 = 15 ± 2 nM) but with substantially weaker absolute CB1 affinity [1]. This places JWH-145 at a unique intermediate position: it maintains low-nanomolar potency at both receptors while providing a consistent, moderate CB2 preference that is absent in the hexyl (weaker selectivity) and heptyl (CB1-selective) analogs [1].

CB2 Selectivity SAR
Head-to-head
JWH-145: CB1 Ki 14 nM, CB2 Ki 6.4 nM, CB2 ~2.2× selective; JWH-147 (~1.5×), JWH-150 (~4×, weaker CB1), JWH-146 (CB1-selective)
Unique intermediate selectivity window in naphthoylpyrrole series
All data from Huffman 2006; same assay conditions
CB2 receptor pharmacology cannabinoid receptor selectivity naphthoylpyrrole SAR

Scaffold Differentiation: Naphthoylpyrrole vs. Naphthoylindole Binding

JWH-145 is built on a naphthoylpyrrole core, distinguishing it pharmacologically from the more widely studied naphthoylindole cannabinoids JWH-018 and JWH-073 [1]. JWH-018 (naphthoylindole, N-pentyl) displays CB1 Ki = 9.0 nM and CB2 Ki = 2.94 nM (CB2 ~3-fold selective), binding both subtypes with higher absolute affinity than JWH-145 [2]. JWH-073 (naphthoylindole, N-butyl) is strongly CB1-selective (CB1 Ki = 8.9 nM; CB2 Ki = 38 nM; CB1:CB2 ratio ~0.23) [3]. Thus, the pyrrole-to-indole scaffold substitution shifts the selectivity landscape: JWH-145 and JWH-018 are both CB2-preferring, but with different absolute affinities and selectivity magnitudes, while JWH-073 is CB1-preferring [1][2][3].

Scaffold Selectivity
Reported
JWH-145 (pyrrole): CB2 ~2.2×; JWH-018 (indole): CB2 ~3×, higher affinity; JWH-073 (indole): CB1-selective
Scaffold-dependent selectivity differs from naphthoylindoles
Comparison across published datasets; direct head-to-head limited
synthetic cannabinoid scaffold naphthoylpyrrole vs. naphthoylindole CB receptor selectivity

Multi-Platform Forensic Spectral Library Coverage

JWH-145 (Cayman Item No. 10825) is supported by verified multi-platform spectral data, facilitating unambiguous forensic identification. The SpectraBase spectral database contains 2 FTIR, 1 Raman, and 2 GC-MS spectra for JWH-145, sourced from Cayman Chemical [1]. This spectral coverage exceeds that of many comparator SCRAs: JWH-018 (Cayman Item No. 10900) is listed as an analytical reference material with GC-MS library inclusion, but its publicly documented SpectraBase multi-platform coverage profile differs from that of JWH-145 . The availability of orthogonal spectroscopic confirmation (FTIR + Raman + MS) is critical for forensic laboratories performing seized-material analysis where single-technique identification may be insufficient [1].

Forensic Spectral Library
Analytical context
2 FTIR, 1 Raman, 2 GC-MS spectra verified in SpectraBase
Multi-platform orthogonal identification support
Sourced from Cayman Chemical; included in Wiley Designer Drugs 2024
forensic analytical standard GC-MS spectral library FTIR and Raman characterization

N-Alkyl Chain Length and Cannabinoid Receptor Selectivity Tuning

Within the Huffman 2006 naphthoylpyrrole series, systematic variation of the N-alkyl chain length reveals a non-linear relationship between chain length and CB1/CB2 selectivity [1]. The pentyl chain of JWH-145 produces an intermediate selectivity profile (CB2 ~2.2x) distinct from the extremes: the butyl chain of JWH-150 yields the highest CB2 selectivity (~4x) but at the cost of substantially weaker CB1 affinity (Ki = 60 nM), while the heptyl chain of JWH-146 reverses selectivity to CB1-preferring. The hexyl chain of JWH-147 yields near-balanced binding with minimal CB2 preference (~1.5x). Thus, the pentyl chain of JWH-145 represents the only naphthoylpyrrole homolog in the series that simultaneously provides low-nanomolar CB1 affinity (14 nM), low-nanomolar CB2 affinity (6.4 nM), and a defined, intermediate CB2 selectivity ratio [1].

N-Alkyl Chain SAR
Class-level
JWH-145 (C5): CB1 14 nM, CB2 6.4 nM, CB2 ~2.2×; only homolog with dual low-nM + moderate selectivity
Unique calibration point for chain length SAR
Data from Huffman 2006; class-level SAR interpretation
structure-activity relationship N-alkyl chain length cannabinoid receptor affinity tuning

Recommended Research and Procurement Scenarios


CB2 Receptor Pharmacology: Scaffold-Dependent Signaling

JWH-145 serves as a naphthoylpyrrole scaffold probe for laboratories studying structure-dependent CB2 receptor pharmacology. Its ~2.2-fold CB2 selectivity, distinct from the ~3-fold CB2 selectivity of the naphthoylindole JWH-018 and the CB1 selectivity of JWH-073, enables parallel experiments that isolate scaffold effects from N-alkyl chain effects [1]. The compound's verified purity (≥95%) and solubility in DMSO (10 mg/mL) support reproducible in vitro assay preparation .

N-Alkyl Chain Length SAR Studies

Within the naphthoylpyrrole homologous series, JWH-145 (pentyl) is the optimal reference point for SAR studies because it is the only homolog combining low-nanomolar dual CB1/CB2 affinity with intermediate CB2 selectivity, as established in the Huffman 2006 study [1]. When compared head-to-head with JWH-150 (butyl, highest CB2 selectivity), JWH-147 (hexyl, near-balanced), and JWH-146 (heptyl, CB1-selective), JWH-145 provides the central calibration point for understanding how N-alkyl chain length governs receptor subtype preference [1].

Forensic Toxicology Multi-Platform Method Validation

Forensic laboratories developing GC-MS, FTIR, or Raman methods for SCRA identification can procure JWH-145 (Cayman Item No. 10825) as a verified reference standard with publicly available, multi-platform spectral data in SpectraBase (2 FTIR, 1 Raman, 2 GC-MS) and inclusion in the Cayman Spectral Library [1]. This enables cross-validation of analytical findings across orthogonal techniques, reducing the risk of false-positive identifications in seized-material analysis where structurally similar naphthoylindoles or other naphthoylpyrroles may be present [1].

Controlled Substance Reference Material for Regulatory Labs

JWH-145 is explicitly scheduled as a Class B drug (UK) and Schedule II controlled substance (Canada) under naphthoylpyrrole-based cannabinoid legislation [1]. Laboratories operating under ISO/IEC 17025 accreditation can procure JWH-145 from Cayman Chemical, which provides batch-specific Certificates of Analysis, as a certified reference material for quantitative method validation in regulated forensic and toxicological testing workflows .

Application
Selection Property
Validation Focus
CB2 receptor scaffold-dependence studies
Naphthoylpyrrole core with moderate CB2 selectivity
CB1/CB2 binding assay reproducibility
N-alkyl chain length SAR studies
Central calibration probe for naphthoylpyrrole series
Chain-length-dependent selectivity confirmation
Forensic multi-platform method validation
Verified multi-platform spectral library (FTIR, Raman, GC-MS)
Cross-platform spectral match confirmation
Forensic quantitative method validation
Batch-specific Certificate of Analysis
Accuracy and precision in forensic matrices
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